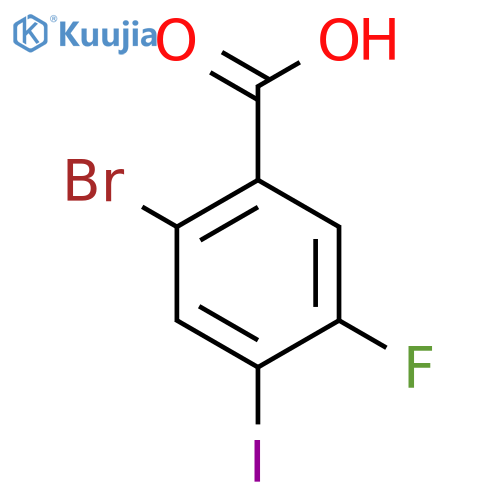

Cas no 1935626-68-8 (2-Bromo-5-fluoro-4-iodobenzoic acid)

1935626-68-8 structure

商品名:2-Bromo-5-fluoro-4-iodobenzoic acid

CAS番号:1935626-68-8

MF:C7H3BrFIO2

メガワット:344.904397249222

CID:5074047

2-Bromo-5-fluoro-4-iodobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-BROMO-5-FLUORO-4-IODOBENZOIC ACID

- 2-Bromo-5-fluoro-4-iodobenzoic acid

-

- インチ: 1S/C7H3BrFIO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)

- InChIKey: ITUUVHHYMATVLF-UHFFFAOYSA-N

- ほほえんだ: IC1C(=CC(C(=O)O)=C(C=1)Br)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 190

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-Bromo-5-fluoro-4-iodobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022K64-500mg |

2-Bromo-5-fluoro-4-iodobenzoic acid |

1935626-68-8 | 95% | 500mg |

$1198.00 | 2025-02-13 | |

| Aaron | AR022K64-250mg |

2-Bromo-5-fluoro-4-iodobenzoic acid |

1935626-68-8 | 95% | 250mg |

$1055.00 | 2025-02-13 |

2-Bromo-5-fluoro-4-iodobenzoic acid 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

1935626-68-8 (2-Bromo-5-fluoro-4-iodobenzoic acid) 関連製品

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 624-75-9(Iodoacetonitrile)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2039-76-1(3-Acetylphenanthrene)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量